N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide
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Overview
Description
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a propanamide group, and a phenyl ring, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diamines with appropriate electrophiles under basic conditions.
Attachment of the Propanamide Group: The propanamide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Incorporation of the Phenyl Ring: The phenyl ring can be attached via nucleophilic substitution reactions, where a phenyl halide reacts with a nucleophile under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the phenyl ring or piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, especially those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to physiological effects. The phenyl ring and propanamide group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4-piperazinyl)benzamide: Similar structure but lacks the prop-2-ynyl group.
N-Methyl-N-[[4-(4-piperazinyl)phenyl]methyl]propanamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.
Uniqueness
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is unique due to the presence of the prop-2-ynyl group, which can impart additional reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological or chemical functions.
Properties
IUPAC Name |
N,2-dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-10-22-11-13-23(14-12-22)20(25)18-8-6-17(7-9-18)15-21(4)19(24)16(2)3/h1,6-9,16H,10-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYOBHAQTKKBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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